molecular formula C9H13N3OS B2479172 (E)-N'-(5-acetyl-4-methylthiazol-2-yl)-N,N-dimethylformimidamide CAS No. 402953-29-1

(E)-N'-(5-acetyl-4-methylthiazol-2-yl)-N,N-dimethylformimidamide

Cat. No.: B2479172
CAS No.: 402953-29-1
M. Wt: 211.28
InChI Key: JQJLLTQKXZUFCI-BJMVGYQFSA-N
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Description

(E)-N’-(5-acetyl-4-methylthiazol-2-yl)-N,N-dimethylformimidamide is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5-acetyl-4-methylthiazol-2-yl)-N,N-dimethylformimidamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formimidamide Formation: The final step involves the reaction of the acetylated thiazole with N,N-dimethylformamide dimethyl acetal to form the desired compound.

Industrial Production Methods

Industrial production of (E)-N’-(5-acetyl-4-methylthiazol-2-yl)-N,N-dimethylformimidamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5-acetyl-4-methylthiazol-2-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the acetyl group or the thiazole ring.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

(E)-N’-(5-acetyl-4-methylthiazol-2-yl)-N,N-dimethylformimidamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-N’-(5-acetyl-4-methylthiazol-2-yl)-N,N-dimethylformimidamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(5-acetyl-4-methylthiazol-2-yl)-N,N-dimethylformamide
  • (E)-N’-(5-acetyl-4-methylthiazol-2-yl)-N,N-dimethylacetamide

Uniqueness

(E)-N’-(5-acetyl-4-methylthiazol-2-yl)-N,N-dimethylformimidamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the formimidamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-6-8(7(2)13)14-9(11-6)10-5-12(3)4/h5H,1-4H3/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJLLTQKXZUFCI-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N=CN(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)/N=C/N(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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